molecular formula C15H12N2O2 B7978919 1-Benzyl-6-nitro-1H-indole

1-Benzyl-6-nitro-1H-indole

Cat. No.: B7978919
M. Wt: 252.27 g/mol
InChI Key: DMAJMPSNEPHSQO-UHFFFAOYSA-N
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Description

1-Benzyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-nitro-1H-indole can be synthesized through various methods. One common approach involves the nitration of 1-benzylindole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the formation of the nitro group at the desired position on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as alkyl halides, aryl halides.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-Benzyl-6-amino-1H-indole.

    Substitution: Various substituted benzylindoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-benzyl-6-nitro-1H-indole depends on its specific application. For instance, as a tyrosinase inhibitor, it interacts with the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, which is beneficial for treating hyperpigmentation disorders . The compound’s molecular targets and pathways vary based on its specific biological or chemical application.

Comparison with Similar Compounds

    1-Benzyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitro-1H-indole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.

    1-Benzyl-5-nitro-1H-indole: The nitro group is positioned differently, leading to variations in chemical and biological properties.

Uniqueness: Its combination of functional groups makes it a valuable compound for diverse scientific research and industrial applications .

Properties

IUPAC Name

1-benzyl-6-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-17(19)14-7-6-13-8-9-16(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAJMPSNEPHSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Nitroindole (1.0 g) and benzyl chloride (2.2 g) are dissolved in dimethylsulfoxide (10 ml), and thereto is added potassium hydroxide (1.0 g), and the mixture is stirred at room temperature for 12 hours. To the mixture is added ethyl acetate, and the organic layer is washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: gradient from 0% to 100% hexane/ethyl acetate) to give N-benzyl-6-nitroindole (1.4 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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